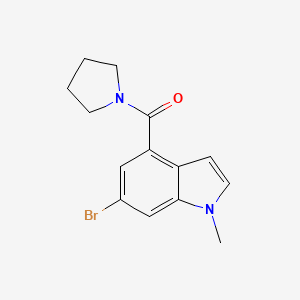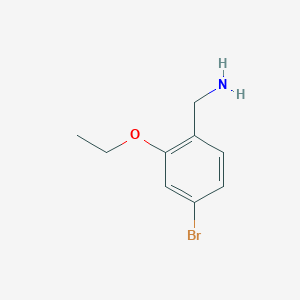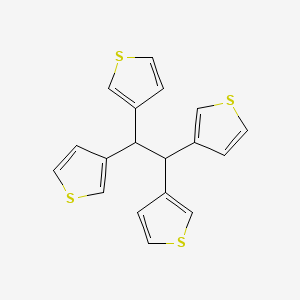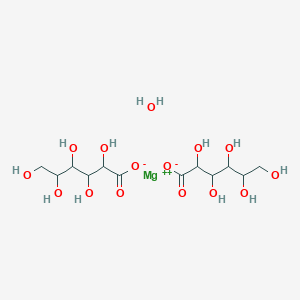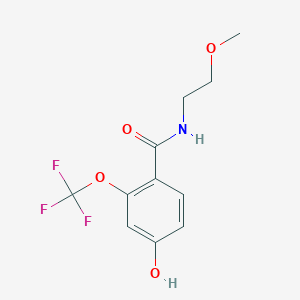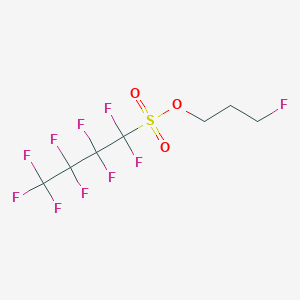
3-Fluoropropyl nonafluorobutanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-fluoropropyl ester is a fluorinated organic compound. It is known for its unique chemical properties, particularly its high stability and resistance to degradation. This compound is part of the broader class of perfluorinated compounds, which are characterized by the presence of multiple fluorine atoms.
Preparation Methods
The synthesis of 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-fluoropropyl ester typically involves the reaction of 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in an acetonitrile/water mixture . This reaction yields the desired ester through a series of substitution and elimination steps. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-fluoropropyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms, which make the carbon atoms electrophilic.
Oxidation and Reduction: While the compound is highly stable, it can undergo oxidation and reduction under specific conditions, often involving strong oxidizing or reducing agents.
Elimination Reactions: The compound can also undergo elimination reactions, particularly in the presence of bases, leading to the formation of alkenes.
Common reagents used in these reactions include sodium dithionite, sodium bicarbonate, and various nucleophiles and bases. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-fluoropropyl ester has several scientific research applications:
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of stable biomolecules.
Medicine: Its unique properties are explored in drug development, particularly in designing drugs with high stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-fluoropropyl ester involves its interaction with various molecular targets. The fluorine atoms in the compound create a highly electronegative environment, which can influence the reactivity of nearby functional groups. This can lead to the stabilization of transition states in chemical reactions, making the compound an effective catalyst. Additionally, the compound’s resistance to degradation allows it to maintain its activity over extended periods, making it useful in long-term applications .
Comparison with Similar Compounds
1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-fluoropropyl ester can be compared with other perfluorinated compounds, such as:
Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings, PFOA has similar stability but different applications.
Perfluorobutanesulfonic acid (PFBS): PFBS is another perfluorinated compound with similar stability and resistance to degradation but is used in different industrial applications.
Perfluorohexanoic acid (PFHxA): PFHxA is used in the production of fluoropolymers and has similar chemical properties but different industrial uses.
The uniqueness of 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-fluoropropyl ester lies in its specific ester functional group, which imparts distinct reactivity and applications compared to other perfluorinated compounds.
Properties
CAS No. |
1346521-48-9 |
|---|---|
Molecular Formula |
C7H6F10O3S |
Molecular Weight |
360.17 g/mol |
IUPAC Name |
3-fluoropropyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C7H6F10O3S/c8-2-1-3-20-21(18,19)7(16,17)5(11,12)4(9,10)6(13,14)15/h1-3H2 |
InChI Key |
ZRUYMVJXOCJETF-UHFFFAOYSA-N |
Canonical SMILES |
C(COS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


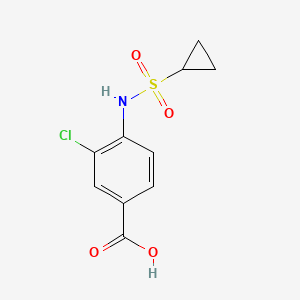

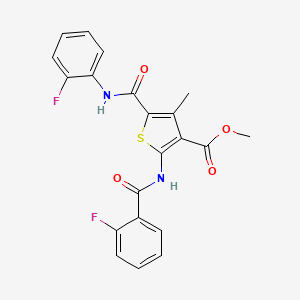

![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-](/img/structure/B12067975.png)
![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)
![(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B12067993.png)
![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide](/img/structure/B12068006.png)
